molecular formula C9H5F4NO3 B13485740 3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid CAS No. 935292-89-0

3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid

Cat. No.: B13485740
CAS No.: 935292-89-0
M. Wt: 251.13 g/mol
InChI Key: FLEFUHVFUGMNKN-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C9H5F4NO3. It is a derivative of benzoic acid, where the hydrogen atoms are substituted with fluorine and trifluoroacetamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-(trifluoroacetamido)benzoic acid typically involves the introduction of fluorine and trifluoroacetamido groups onto a benzoic acid scaffold. One common method is the reaction of 3-fluorobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized benzoic acids .

Scientific Research Applications

3-Fluoro-2-(trifluoroacetamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-2-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms can also enhance the compound’s binding affinity to certain proteins, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(trifluoroacetamido)benzoic acid is unique due to the presence of both fluorine and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

935292-89-0

Molecular Formula

C9H5F4NO3

Molecular Weight

251.13 g/mol

IUPAC Name

3-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H5F4NO3/c10-5-3-1-2-4(7(15)16)6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)

InChI Key

FLEFUHVFUGMNKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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